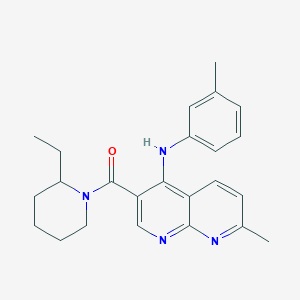
(2-Ethylpiperidin-1-yl)(7-methyl-4-(m-tolylamino)-1,8-naphthyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethylpiperidin-1-yl)(7-methyl-4-(m-tolylamino)-1,8-naphthyridin-3-yl)methanone is an intriguing compound known for its diverse applications in various scientific fields. This chemical entity encompasses a 2-ethylpiperidine moiety bonded to a 7-methyl-4-(m-tolylamino)-1,8-naphthyridine core via a methanone linkage. The molecular structure suggests potential interactions and reactivities that could be exploited in synthetic chemistry and biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethylpiperidin-1-yl)(7-methyl-4-(m-tolylamino)-1,8-naphthyridin-3-yl)methanone typically involves a multi-step synthetic route:
Formation of 7-methyl-1,8-naphthyridine: The initial step involves the condensation of suitable precursor molecules under controlled conditions to yield 7-methyl-1,8-naphthyridine.
Introduction of the m-tolylamino group: This is achieved via an amination reaction where the 4-position of the naphthyridine ring is functionalized with an m-tolylamine moiety.
Attachment of the 2-ethylpiperidine ring: This involves a substitution reaction where the 2-ethylpiperidin-1-yl group is introduced at the appropriate position on the compound, facilitated by suitable catalysts and reaction conditions.
Industrial Production Methods
Industrially, this compound is produced via a series of batch or continuous-flow processes, ensuring high yields and purity. Key steps include the use of high-pressure reactors for condensation reactions, controlled temperature environments for amination processes, and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
化学反应分析
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation reactions primarily at the 2-ethylpiperidine ring, yielding hydroxylated derivatives under the influence of oxidizing agents.
Reduction: The carbonyl group (methanone) can be reduced to a secondary alcohol using suitable reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Solvents: Organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethanol.
Major Products Formed from These Reactions
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Secondary alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
This compound serves as a versatile intermediate in organic synthesis, aiding in the construction of more complex molecules through its functional groups.
Biology
Its biological activity, particularly in medicinal chemistry, stems from its ability to interact with specific biological targets, such as enzymes and receptors.
Medicine
Industry
In industrial settings, it can be utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which (2-ethylpiperidin-1-yl)(7-methyl-4-(m-tolylamino)-1,8-naphthyridin-3-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to downstream biological effects. The pathways involved are often complex and specific to the particular application being explored.
相似化合物的比较
Comparison with Other Similar Compounds
Compared to other compounds with similar structural motifs, such as derivatives of 1,8-naphthyridine or piperidine, (2-ethylpiperidin-1-yl)(7-methyl-4-(m-tolylamino)-1,8-naphthyridin-3-yl)methanone stands out due to the presence of both the piperidine and naphthyridine rings, along with a methanone bridge. This unique combination imparts distinct chemical and biological properties.
List of Similar Compounds
1,8-Naphthyridine derivatives
Piperidine derivatives
Methanone-bridged aromatic compounds
属性
IUPAC Name |
(2-ethylpiperidin-1-yl)-[7-methyl-4-(3-methylanilino)-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c1-4-19-10-5-6-13-28(19)24(29)21-15-25-23-20(12-11-17(3)26-23)22(21)27-18-9-7-8-16(2)14-18/h7-9,11-12,14-15,19H,4-6,10,13H2,1-3H3,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBWWBUGLJFLQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C)C=CC(=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-((4-Fluorophenyl)thio)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2417660.png)
![(3As,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one](/img/structure/B2417662.png)
![1-Morpholin-4-yl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone](/img/structure/B2417663.png)
![2-[(carbamothioylmethyl)(methyl)amino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2417664.png)
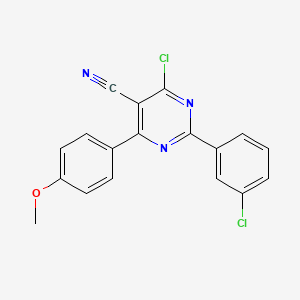
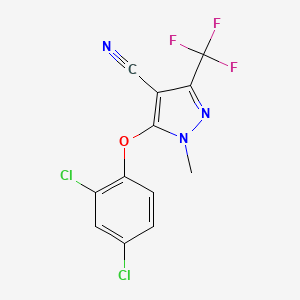
![3-(3-chloro-4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2417670.png)
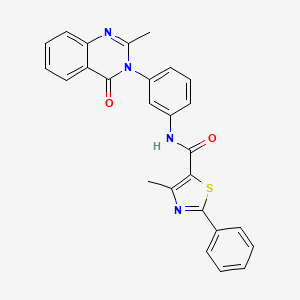
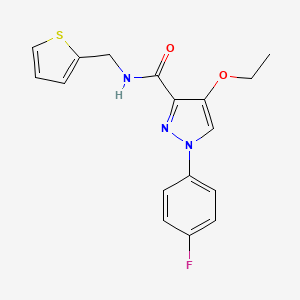
![[1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine](/img/structure/B2417674.png)
![2-((4-fluorophenyl)thio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2417675.png)
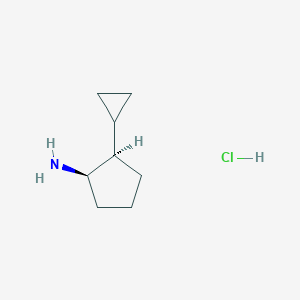
![2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaen-13-yl}sulfanyl)acetic acid](/img/structure/B2417679.png)
![(1S,4R,5R)-1-Methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B2417680.png)
